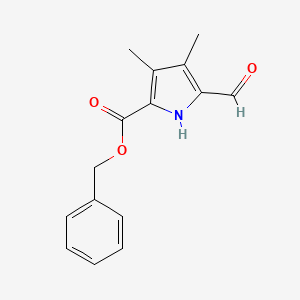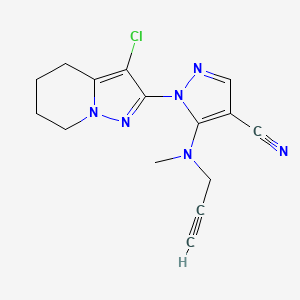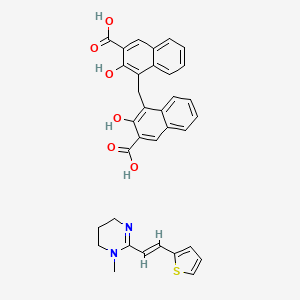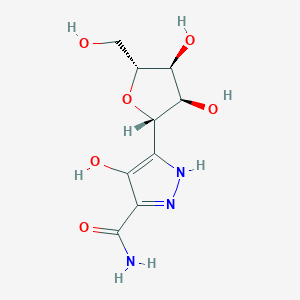
dl-诺美他秦
描述
dl-Normetazocine: is a synthetic opioid compound known for its analgesic properties. It is a racemic mixture, meaning it contains equal parts of two enantiomers, which are mirror images of each other. This compound is structurally related to other opioids and has been studied for its potential use in pain management.
科学研究应用
dl-Normetazocine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other opioid compounds.
Biology: Studied for its interactions with opioid receptors in the brain.
Medicine: Investigated for its potential use as an analgesic in pain management.
Industry: Utilized in the development of new pharmaceutical formulations.
作用机制
Target of Action
dl-Normetazocine, also known as Norpentazocine, primarily targets the mu, delta, and kappa opioid receptors (MOR, DOR, and KOR) in the body . These receptors play a crucial role in pain perception and analgesia. The compound’s interaction with these receptors is deeply affected by the nature of its N-substituents .
Mode of Action
dl-Normetazocine interacts with its targets (MOR, DOR, and KOR) by repositioning its flexible N-substituents relative to its cis-(−)-N-normetazocine nucleus . This repositioning allows the compound to produce different pharmacological profiles at the opioid receptors . The stereochemistry of N-normetazocine plays a crucial role in directing the compound to different targets . For instance, the (−)-(1R,5R,9R) configuration mainly interacts with opioid receptors .
Biochemical Pathways
The biochemical pathways affected by dl-Normetazocine are primarily related to opioid signaling. The compound’s interaction with opioid receptors can lead to changes in cAMP accumulation, which is a key component of the opioid signaling pathway . This pathway plays a crucial role in pain perception and response.
Pharmacokinetics
ADME properties can be predicted using computational methods and platforms like ADMETlab .
Result of Action
The interaction of dl-Normetazocine with opioid receptors results in significant molecular and cellular effects. For instance, one derivative of the compound, when tested in vitro and in vivo, displayed a Ki MOR of 6.1 nM in a competitive binding assay, and an IC50 value of 11.5 nM and an Imax of 72% in measurement of cAMP accumulation in HEK293 cells stably expressing MOR . Moreover, in a mouse model of acute thermal nociception, the compound exhibited naloxone-reversed antinociceptive properties .
Action Environment
The action, efficacy, and stability of dl-Normetazocine can be influenced by various environmental factors. For instance, changes in the chemical environment can affect the compound’s interaction with its targets and its overall pharmacological profile . Additionally, factors such as temperature, pH, and the presence of other substances can potentially affect the compound’s stability and action.
生化分析
Biochemical Properties
dl-Normetazocine plays a significant role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. It has been shown to interact with opioid receptors, specifically the mu opioid receptor (MOR) and delta opioid receptor (DOR), as well as sigma-1 receptors (σ1R) . These interactions are crucial for its analgesic and antagonistic activities. The binding of dl-Normetazocine to these receptors modulates their activity, leading to changes in pain perception and other physiological responses .
Cellular Effects
dl-Normetazocine exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, dl-Normetazocine’s interaction with opioid receptors can lead to the inhibition of adenylate cyclase activity, resulting in decreased levels of cyclic AMP (cAMP) and subsequent changes in gene expression . Additionally, dl-Normetazocine has been shown to affect calcium ion channels, which play a critical role in cellular signaling and metabolism .
Molecular Mechanism
The molecular mechanism of dl-Normetazocine involves its binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression. dl-Normetazocine binds to opioid receptors, leading to the activation or inhibition of downstream signaling pathways . This binding can result in the inhibition of adenylate cyclase, reduced cAMP levels, and altered gene expression. Furthermore, dl-Normetazocine’s interaction with sigma-1 receptors can modulate calcium ion channels, affecting cellular signaling and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dl-Normetazocine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that dl-Normetazocine remains stable under specific conditions, but its degradation can lead to reduced efficacy and altered cellular responses . Long-term exposure to dl-Normetazocine in in vitro and in vivo studies has demonstrated sustained analgesic effects, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of dl-Normetazocine vary with different dosages in animal models. At lower doses, dl-Normetazocine exhibits significant analgesic effects without causing severe adverse effects . At higher doses, the compound can induce toxic effects, including respiratory depression and sedation . Threshold effects have been observed, where the analgesic efficacy of dl-Normetazocine plateaus at certain dosages, indicating a limit to its therapeutic potential .
Metabolic Pathways
dl-Normetazocine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which can further modulate the compound’s effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of dl-Normetazocine within cells and tissues are mediated by specific transporters and binding proteins. dl-Normetazocine can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, the compound’s interaction with transporters and binding proteins can influence its localization and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of dl-Normetazocine is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect dl-Normetazocine’s interactions with biomolecules and its overall efficacy in modulating cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dl-Normetazocine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzomorphan skeleton.
Cyclization: The intermediate compounds undergo cyclization to form the core structure of dl-Normetazocine.
Functional Group Modification: Various functional groups are introduced to the core structure to achieve the desired pharmacological properties.
Industrial Production Methods: Industrial production of dl-Normetazocine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large quantities of starting materials are processed in batches to produce the compound.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain the final product.
化学反应分析
Types of Reactions: dl-Normetazocine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing its pharmacological profile.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of dl-Normetazocine with modified pharmacological properties.
相似化合物的比较
Pentazocine: Another synthetic opioid with similar analgesic properties.
Cyclazocine: Known for its mixed agonist-antagonist properties at opioid receptors.
Benzomorphan Derivatives: A class of compounds structurally related to dl-Normetazocine.
Uniqueness: dl-Normetazocine is unique due to its specific binding affinity and activity at opioid receptors. Its racemic nature allows for a balanced pharmacological profile, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
25144-78-9 |
|---|---|
分子式 |
C14H19NO |
分子量 |
217.31 g/mol |
IUPAC 名称 |
(1S,9S)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C14H19NO/c1-9-13-7-10-3-4-11(16)8-12(10)14(9,2)5-6-15-13/h3-4,8-9,13,15-16H,5-7H2,1-2H3/t9?,13-,14-/m0/s1 |
InChI 键 |
DXESFJJJWBHLJX-MTLPFTSSSA-N |
SMILES |
CC1C2CC3=C(C1(CCN2)C)C=C(C=C3)O |
手性 SMILES |
CC1[C@@H]2CC3=C([C@]1(CCN2)C)C=C(C=C3)O |
规范 SMILES |
CC1C2CC3=C(C1(CCN2)C)C=C(C=C3)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Norpentazocine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















